(1S,2S)-N'-[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]-2-PHENYLCYCLOPROPANECARBOHYDRAZIDE
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Overview
Description
(1S,2S)-N’-[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]-2-PHENYLCYCLOPROPANECARBOHYDRAZIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclopropane ring, a phenyl group, and an anthracene derivative, making it a subject of interest for researchers in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N’-[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]-2-PHENYLCYCLOPROPANECARBOHYDRAZIDE typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Anthracene Derivative: The anthracene derivative can be attached through a sulfonylation reaction, where the anthracene compound reacts with a sulfonyl chloride in the presence of a base.
Formation of the Carbohydrazide Moiety: The carbohydrazide moiety can be formed through a hydrazinolysis reaction, where a hydrazine derivative reacts with an ester or amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-N’-[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]-2-PHENYLCYCLOPROPANECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and anthracene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-N’-[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]-2-PHENYLCYCLOPROPANECARBOHYDRAZIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its structural features make it suitable for binding studies and the investigation of biological pathways.
Medicine
In medicinal chemistry, (1S,2S)-N’-[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]-2-PHENYLCYCLOPROPANECARBOHYDRAZIDE has potential applications as a drug candidate. Its ability to interact with biological targets can be exploited for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties can enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of (1S,2S)-N’-[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]-2-PHENYLCYCLOPROPANECARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-N’-[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]-2-PHENYLCYCLOPROPANECARBOHYDRAZIDE
- (1S,2S)-N’-[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]-2-PHENYLCYCLOPROPANECARBOHYDRAZIDE
- (1S,2S)-N’-[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]-2-PHENYLCYCLOPROPANECARBOHYDRAZIDE
Uniqueness
The uniqueness of (1S,2S)-N’-[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]-2-PHENYLCYCLOPROPANECARBOHYDRAZIDE lies in its combination of structural features, including the cyclopropane ring, phenyl group, and anthracene derivative. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H18N2O5S |
---|---|
Molecular Weight |
446.5g/mol |
IUPAC Name |
(1S,2S)-N'-(9,10-dioxoanthracen-2-yl)sulfonyl-2-phenylcyclopropane-1-carbohydrazide |
InChI |
InChI=1S/C24H18N2O5S/c27-22-16-8-4-5-9-17(16)23(28)20-12-15(10-11-18(20)22)32(30,31)26-25-24(29)21-13-19(21)14-6-2-1-3-7-14/h1-12,19,21,26H,13H2,(H,25,29)/t19-,21+/m1/s1 |
InChI Key |
HMROIRBPSHSLDJ-CTNGQTDRSA-N |
SMILES |
C1C(C1C(=O)NNS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)NNS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Canonical SMILES |
C1C(C1C(=O)NNS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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